N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of polarity due to the presence of electronegative atoms like oxygen, nitrogen, and fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Metabolism and Disposition Studies
One of the primary applications of compounds structurally related to N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide has been in the study of metabolism and disposition of potent HIV integrase inhibitors. Through the use of 19F-NMR spectroscopy, researchers have been able to support the selection of candidates for further development by providing data on metabolic fate and excretion balance in rats and dogs following dosing. This method has allowed for quantitative metabolism and excretion data, which is critical in the drug discovery process (Monteagudo et al., 2007).
Material Science and Polymer Chemistry
In the realm of material science, new bis(ether-carboxylic acid) derivatives have been synthesized from nucleophilic fluorodisplacement reactions, leading to the creation of novel aromatic polyamides. These polyamides exhibit excellent solubility, transparency, flexibility, and thermal stability, making them suitable for various applications including the production of films and coatings (Hsiao, Yang, & Lin, 1999).
Antiviral Research
Compounds similar to this compound have shown potential in antiviral research, particularly as HIV-integrase inhibitors. These compounds, such as N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, have been highlighted for their potent inhibition of the HIV-integrase-catalyzed strand transfer process, showcasing the potential for clinically useful antiviral agents (Pace et al., 2007).
Analytical Chemistry
In analytical chemistry, the development of highly sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols has been facilitated by derivatives of this compound. These techniques are crucial for applications in chemical, biological, and environmental sciences, where accurate and selective detection of specific compounds is necessary (Wang et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-5-3-12(4-6-14)10-20-11-13(8-16(20)21)9-19-17(22)15-2-1-7-23-15/h1-7,13H,8-11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTRNUJRMOQBDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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